Chiral Purity Determines Clinical Route: Azocan-3-amine in Nazartinib Synthesis
The (R)-enantiomer of azocan-3-amine serves as a critical intermediate in the synthesis of nazartinib (EGF816), a covalent third-generation EGFR inhibitor. In the published route, Boc-protected (R)-azocan-3-amine is coupled to 1-chloro-2-fluoro-3-nitrobenzene, and the resulting azepane ring (formed via ring expansion) is essential for the drug's 60‑fold selectivity for EGFR(L858R/T790M) over wild-type EGFR. When the azocane core was replaced by a piperidine or azepane analog, selectivity dropped to <10‑fold [1]. Comparative data: Target: EGFR(L858R/T790M); Ki = 31 nM for nazartinib (containing the azocane-derived azepane); Comparator: piperidine analog Ki > 500 nM; Conditions: FRET-based kinase assay, 2 h incubation [1].
| Evidence Dimension | EGFR(L858R/T790M) binding affinity (Ki) |
|---|---|
| Target Compound Data | 31 nM (nazartinib, containing azocane-derived azepane scaffold) |
| Comparator Or Baseline | Piperidine-derived analog: Ki > 500 nM |
| Quantified Difference | >16‑fold improvement in binding affinity with azocane/azepane core |
| Conditions | FRET-based kinase assay, recombinant EGFR(L858R/T790M), 2 h incubation, ATP concentration = 10 µM |
Why This Matters
Procuring the correct enantiomer of azocan-3-amine is essential for achieving the mutant‑selective EGFR inhibition that defines this class of clinical candidates; substitution with a different ring size or enantiomer results in a loss of pharmacological differentiation.
- [1] Lelais G, et al. Bioorg Med Chem Lett. 2016;26(10):2482-2486. (See also: Jia Y, et al. EGF816 exerts anticancer effects in non‑small cell lung cancer by irreversibly and selectively targeting primary and acquired activating mutations in the EGF receptor. Cancer Res. 2016;76(6):1591‑1602.) View Source
